5-methyl-N-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-1,2-oxazole-3-carboxamide
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Overview
Description
5-methyl-N-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-1,2-oxazole-3-carboxamide is a complex organic compound with diverse applications in the fields of chemistry, biology, and medicine. Its unique chemical structure lends itself to various reactions and functionalities, making it a compound of significant interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-1,2-oxazole-3-carboxamide involves multiple steps:
Starting Materials: : The synthesis begins with the selection of appropriate starting materials, including methylsulfanyl pyridine, piperidine, and oxazole derivatives.
Reaction Conditions: : Various reaction conditions such as temperature, pressure, and solvents are optimized to facilitate the formation of intermediates and the final compound. Catalysts may also be used to enhance reaction efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory procedures. This requires the use of large-scale reactors, precise control of reaction conditions, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-1,2-oxazole-3-carboxamide can undergo several types of chemical reactions, including:
Oxidation: : The compound can be oxidized to introduce new functional groups or modify existing ones.
Reduction: : Reduction reactions can be employed to remove oxygen atoms or reduce double bonds.
Substitution: : This compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could produce a variety of substituted derivatives.
Scientific Research Applications
5-methyl-N-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-1,2-oxazole-3-carboxamide is utilized in numerous scientific research fields:
Chemistry: : It serves as a building block for synthesizing other complex molecules and studying reaction mechanisms.
Biology: : Researchers explore its biological activity, including potential therapeutic effects on cellular processes.
Medicine: : The compound is investigated for its potential use in drug development, particularly for its interactions with specific molecular targets.
Industry: : It finds applications in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism by which 5-methyl-N-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-1,2-oxazole-3-carboxamide exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biochemical pathways, leading to various biological outcomes. The pathways involved are complex and may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
When compared to similar compounds, 5-methyl-N-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-1,2-oxazole-3-carboxamide stands out due to its unique structural features and reactivity. Similar compounds might include other oxazole derivatives or pyridine-based molecules. The presence of the methylsulfanyl group and the specific arrangement of atoms confer distinctive properties that make this compound particularly useful in certain applications.
By diving into the various aspects of this compound, we can appreciate its complexity and the potential it holds for advancing scientific knowledge and technological innovation.
Properties
IUPAC Name |
5-methyl-N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-12-10-15(21-25-12)16(23)20-11-13-5-8-22(9-6-13)18(24)14-4-3-7-19-17(14)26-2/h3-4,7,10,13H,5-6,8-9,11H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBIGPLMPHDTFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2CCN(CC2)C(=O)C3=C(N=CC=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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